N-[(7-nitro-1,5-dihydro-2,4-benzodioxepin-3-yl)methyl]cyclohexanamine
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Overview
Description
N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]CYCLOHEXANAMINE is a complex organic compound characterized by its unique benzodioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]CYCLOHEXANAMINE typically involves multiple steps. One common method includes the nitration of a benzodioxepin precursor, followed by the introduction of a cyclohexanamine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]CYCLOHEXANAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reagents are hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]CYCLOHEXANAMINE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]CYCLOHEXANAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]ANILINE
- N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]BENZYLAMINE
Uniqueness
N-[(7-NITRO-3,5-DIHYDRO-1H-2,4-BENZODIOXEPIN-3-YL)METHYL]CYCLOHEXANAMINE is unique due to its specific structural features, such as the benzodioxepin ring and the cyclohexanamine moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[(7-nitro-1,5-dihydro-2,4-benzodioxepin-3-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H22N2O4/c19-18(20)15-7-6-12-10-21-16(22-11-13(12)8-15)9-17-14-4-2-1-3-5-14/h6-8,14,16-17H,1-5,9-11H2 |
InChI Key |
LMJOHNLHHUVUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2OCC3=C(CO2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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